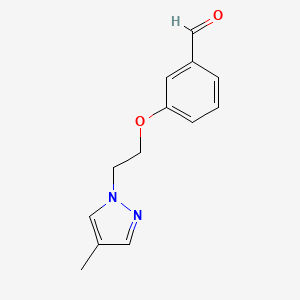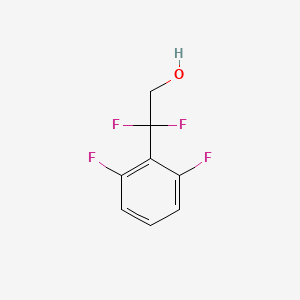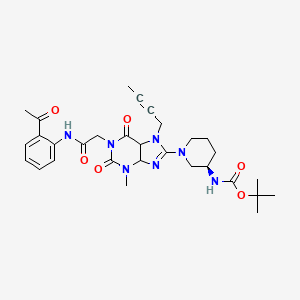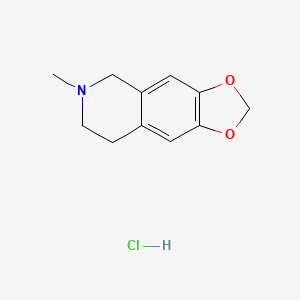
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole is a complex organic compound that combines structural elements from naphthalene, anthracene, and carbazole
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents such as nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce partially hydrogenated compounds.
科学研究应用
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: It can be used in the development of photonic devices due to its ability to absorb and emit light at specific wavelengths.
Biological Research: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules in the chemical industry.
作用机制
The mechanism of action of 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it effective in applications like organic electronics and photonics. The specific pathways involved depend on the context of its use, such as in biological systems or electronic devices.
相似化合物的比较
Similar Compounds
9-Phenylcarbazole: Shares the carbazole core but lacks the naphthalene and anthracene moieties.
10-(Naphthalen-1-yl)anthracene: Contains the naphthalene and anthracene units but lacks the carbazole moiety.
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of naphthalene and carbazole.
Uniqueness
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole is unique due to its combination of three distinct aromatic systems, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
属性
分子式 |
C42H27N |
|---|---|
分子量 |
545.7 g/mol |
IUPAC 名称 |
3-(10-naphthalen-1-ylanthracen-9-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C42H27N/c1-2-15-30(16-3-1)43-39-24-11-10-18-32(39)38-27-29(25-26-40(38)43)41-34-19-6-8-21-36(34)42(37-22-9-7-20-35(37)41)33-23-12-14-28-13-4-5-17-31(28)33/h1-27H |
InChI 键 |
NGEYDNXLDKBAMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC8=CC=CC=C87)C9=CC=CC=C92 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[6-[(2-Amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid](/img/structure/B12298521.png)
![1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B12298528.png)


![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)

![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)


![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)
![4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12298576.png)
